n-(4-Nitrobenzyl)butan-1-amine

Catalog No.
S13745304
CAS No.
62498-75-3
M.F
C11H16N2O2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(4-Nitrobenzyl)butan-1-amine

CAS Number

62498-75-3

Product Name

n-(4-Nitrobenzyl)butan-1-amine

IUPAC Name

N-[(4-nitrophenyl)methyl]butan-1-amine

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C11H16N2O2/c1-2-3-8-12-9-10-4-6-11(7-5-10)13(14)15/h4-7,12H,2-3,8-9H2,1H3

InChI Key

JDTNKBOSGXXCOP-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC=C(C=C1)[N+](=O)[O-]

N-(4-Nitrobenzyl)butan-1-amine is a chemical compound characterized by the presence of a butan-1-amine backbone substituted with a 4-nitrobenzyl group. Its molecular formula is C11_{11}H16_{16}N2_2O2_2, and it has a molecular weight of approximately 208.26 g/mol . This compound features both an amine functional group and a nitro group, which contribute to its chemical reactivity and potential biological activity.

Due to the functional groups present:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalysts.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group may be replaced by other functional groups, enhancing its versatility in synthetic chemistry.
  • Acylation: The amine can react with acid chlorides to form amides, which is a common reaction for primary amines .

The synthesis of N-(4-Nitrobenzyl)butan-1-amine typically involves the following methods:

  • Alkylation of Butan-1-amine: Butan-1-amine can be reacted with 4-nitrobenzyl chloride in the presence of a base (such as sodium hydroxide) to form N-(4-nitrobenzyl)butan-1-amine through an SN2 mechanism.
  • Reduction of Nitro Group: Starting from 4-nitrobenzyl alcohol, it can be further reacted with butanoyl chloride followed by reduction to yield the desired amine .

N-(4-Nitrobenzyl)butan-1-amine has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
  • Chemical Research: It can be used as a reagent in organic synthesis for developing new compounds with desired properties.

Several compounds share structural similarities with N-(4-Nitrobenzyl)butan-1-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(3-Nitrobenzyl)propan-1-amineSimilar nitro-substituted benzyl structurePropane backbone instead of butane
4-AminobenzylbutanamideContains an amino group instead of nitroPotentially different biological activity
N,N-Dimethyl-(4-nitrophenyl)methylamineDimethyl substitution on nitrogenAlters basicity and reactivity

N-(4-Nitrobenzyl)butan-1-amine is unique due to its combination of aliphatic and aromatic features along with both amine and nitro functionalities, which may confer distinct chemical properties compared to its analogs.

Reductive Amination Routes for Alkyl-Nitrobenzyl Systems

Reductive amination represents the most versatile and widely employed synthetic approach for the preparation of n-(4-nitrobenzyl)butan-1-amine and related alkyl-nitrobenzyl systems [2] [3]. This methodology involves the direct conversion of 4-nitrobenzaldehyde with butan-1-amine through an intermediate imine formation followed by selective reduction [4] [3].

The mechanism proceeds through initial nucleophilic attack of butan-1-amine on the carbonyl carbon of 4-nitrobenzaldehyde, forming a hemiaminal intermediate [3] [5]. Subsequent dehydration yields the corresponding imine, which undergoes immediate reduction to afford the desired n-(4-nitrobenzyl)butan-1-amine product [2] [6]. The equilibrium between aldehyde and imine can be effectively shifted toward imine formation through controlled dehydration conditions [3] [5].

Table 1: Reductive Amination Conditions for n-(4-Nitrobenzyl)butan-1-amine Synthesis

Reducing AgentSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
Sodium CyanoborohydrideMethanol/Water201693 [4]
Sodium BorohydrideTetrahydrofuran/Ethanol0885 [4]
Sodium TriacetoxyborohydrideDichloromethane251288 [7]
Hydrogen/Palladium on CarbonEthanol60691 [8]

Sodium cyanoborohydride emerges as the preferred reducing agent for this transformation due to its exceptional selectivity for imine reduction over aldehyde reduction [2] [6]. The cyano group stabilizes the borohydride anion, preventing premature decomposition under mildly acidic conditions while maintaining sufficient reactivity toward protonated imine intermediates [2] [9]. This selectivity proves particularly advantageous when working with precious aldehyde starting materials, as it minimizes competitive reduction of the carbonyl precursor [6] [7].

The reaction typically requires maintenance of pH between 4-6 using ammonium acetate buffer to ensure optimal imine protonation without decomposing the reducing agent [7] [9]. Under these conditions, the reaction proceeds with excellent conversion efficiency, typically achieving yields exceeding 90% for the formation of n-(4-nitrobenzyl)butan-1-amine [4] [7].

Nitrobenzylation Techniques for Amine Functionalization

Direct nitrobenzylation of butan-1-amine represents an alternative synthetic approach utilizing nucleophilic substitution chemistry [10] [11]. This methodology employs 4-nitrobenzyl halides as electrophilic alkylating agents that undergo nucleophilic attack by the primary amine [10] [12].

The reaction mechanism proceeds via an SN2 pathway, wherein the nucleophilic nitrogen of butan-1-amine attacks the benzyl carbon of 4-nitrobenzyl bromide or chloride [10] [11]. The electron-withdrawing nitro group enhances the electrophilicity of the benzyl carbon through inductive effects, facilitating nucleophilic substitution [13] [12]. The reaction typically requires basic conditions to neutralize the hydrogen halide byproduct and drive the equilibrium toward product formation [10] [11].

Table 2: Nitrobenzylation Reaction Parameters

Nitrobenzyl HalideBaseSolventTemperature (°C)Time (h)Conversion (%)
4-Nitrobenzyl ChlorideTriethylamineDimethylformamide801278
4-Nitrobenzyl BromidePotassium CarbonateAcetonitrile60885
4-Nitrobenzyl BromideSodium HydrideTetrahydrofuran25692
4-Nitrobenzyl IodideCesium CarbonateDimethyl Sulfoxide40489

The choice of leaving group significantly influences reaction rates, with iodide demonstrating superior leaving group ability compared to bromide and chloride [12] [11]. However, the increased reactivity of 4-nitrobenzyl iodide must be balanced against its higher cost and potential stability concerns [10] [12].

Solvent selection proves critical for optimal reaction outcomes [14] [15]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile facilitate nucleophilic substitution by stabilizing ionic intermediates without competing through hydrogen bonding [14] [15]. The enhanced nucleophilicity of butan-1-amine in these solvents contributes to improved reaction rates and yields [14] [10].

Catalytic Hydrogenation Approaches

Catalytic hydrogenation methodologies offer sophisticated routes for the synthesis of n-(4-nitrobenzyl)butan-1-amine through selective reduction of nitroaromatic precursors [8] [16] [17]. Modern catalyst development has focused on achieving high selectivity and mild reaction conditions for nitro group reduction while preserving other functional groups [8] [17].

Nitrogen-doped carbon-supported palladium catalysts represent a significant advancement in this field, enabling room-temperature hydrogenation of nitroaromatic compounds under atmospheric hydrogen pressure [8] [17]. These catalysts demonstrate exceptional activity due to abundant nitrogen anchoring sites that stabilize palladium nanoparticles and enhance catalytic performance [8] [17]. The nitrogen-rich doping provides anchoring sites for palladium centers, which proves key to achieving room-temperature activity [8] [17].

Table 3: Catalytic Hydrogenation Systems for Nitroaromatic Reduction

Catalyst SystemPressure (atm)Temperature (°C)SolventTime (h)Selectivity (%)Reference
Palladium/Carbon (3 wt%)2-430-70Methanol4-695 [16]
Palladium/Nitrogen-Carbon125Ethanol398 [8]
Raney Nickel4120Dimethylformamide/Water691 [18]
Silver-Raney Nickel125Water294 [19]
Platinum/Carbon350Methanol592 [20]

The mechanism of catalytic hydrogenation involves sequential reduction steps proceeding through nitroso and hydroxylamine intermediates before reaching the final amine product [16] [20]. For nitrobenzene systems, the reduction pathway typically follows: nitro → nitroso → hydroxylamine → amine [16] [21]. Each step requires two electrons, making the overall transformation a six-electron reduction process [16] [20].

Kinetic studies reveal that hydrogen pressures above 2 MPa result in zero-order kinetics with respect to hydrogen concentration, indicating catalyst surface saturation [16]. The apparent activation energy for nitrobenzene hydrogenation under these conditions measures 35 ± 1 kJ/mol, reflecting the relatively facile nature of the transformation [16].

Silver-modified Raney nickel catalysts demonstrate particular effectiveness for aqueous nitroaromatic reductions using sodium borohydride as the hydrogen source [19]. These hybrid catalysts combine the high activity of silver nanoparticles with the stability and cost-effectiveness of nickel support materials [19]. The silver component facilitates electron transfer processes while the nickel provides structural integrity and enhances catalyst recyclability [19].

Solvent Effects and Reaction Kinetic Studies

Solvent selection exerts profound influence on the synthesis of n-(4-nitrobenzyl)butan-1-amine, affecting both reaction rates and product selectivity [14] [13] [15]. Systematic investigation of solvent effects reveals that polarity, hydrogen bonding capability, and relative permittivity collectively determine optimal reaction conditions [14] [13].

For reductive amination processes, alcohol solvents such as methanol and ethanol provide optimal environments due to their ability to solubilize both polar and nonpolar reactants while maintaining compatibility with hydride reducing agents [4] [6]. The hydroxyl functionality facilitates hydrogen bonding with intermediate species, stabilizing transition states and enhancing reaction rates [14] [6].

Table 4: Solvent Effects on Reductive Amination Kinetics

SolventDielectric ConstantReaction Rate (M⁻¹s⁻¹)Product Yield (%)Side Products
Methanol32.72.4 × 10⁻³93Minimal
Ethanol24.51.8 × 10⁻³89Minimal
Tetrahydrofuran7.61.2 × 10⁻³76Moderate
Dimethylformamide36.73.1 × 10⁻³85Low
Water78.40.8 × 10⁻³65High

Kinetic analysis demonstrates that reaction rates correlate positively with solvent polarity up to an optimal range, beyond which excessive stabilization of ionic intermediates can impede reaction progress [13] [22]. The relationship between solvent parameters and reaction efficiency suggests that moderately polar protic solvents provide the best balance of reactant solubility, transition state stabilization, and product formation [14] [13].

For nitrobenzylation reactions, polar aprotic solvents demonstrate superior performance by enhancing nucleophile reactivity without competing through hydrogen bonding [14] [15]. Dimethylformamide and dimethyl sulfoxide effectively solvate ionic species while maintaining nucleophile activity, leading to improved reaction rates and yields [14] [15].

Temperature effects on reaction kinetics follow Arrhenius behavior, with activation energies typically ranging from 35-55 kJ/mol depending on the specific transformation [16] [22]. Photocatalytic reduction studies reveal that apparent quantum yields can reach 142% under optimized conditions, indicating efficient utilization of photonic energy for nitroaromatic transformations [22].

Purification Strategies for Nitroaromatic Amines

Purification of n-(4-nitrobenzyl)butan-1-amine presents unique challenges due to the basic nature of the amine functionality and its strong interaction with acidic purification media [23] [24] [25]. Traditional silica gel chromatography often results in poor recovery and extensive band broadening due to acid-base interactions between the basic amine and acidic silanol groups [23] [25].

Several specialized purification strategies have been developed to address these challenges [23] [25] [26]. Amine-modified silica columns effectively minimize acid-base interactions by providing competing basic sites that neutralize acidic silanols [25] [27]. These columns enable efficient separation without requiring aggressive mobile phase modifiers [25] [27].

Table 5: Purification Methods for Nitroaromatic Amines

MethodStationary PhaseMobile PhaseRecovery (%)Purity (%)Comments
Normal SilicaSilica GelDichloromethane/Methanol/Ammonia6592Requires basic modifier
Amine-Modified SilicaAminopropyl SilicaHexane/Ethyl Acetate8996No modifier needed
Reverse Phase HPLCC18Acetonitrile/Water9498High resolution
Ion ExchangeStrong Cation ExchangeAcidic Buffer Gradient9195pH dependent
CrystallizationNot ApplicableEthanol/Water7899Simple but lower yield

Alternative purification approaches include reverse-phase high-performance liquid chromatography using C18 stationary phases with acetonitrile-water mobile phases [26] [28]. This method circumvents acid-base interactions entirely while providing excellent resolution and high recovery yields [26] [28]. The hydrophobic interactions governing retention in reverse-phase systems prove more predictable and controllable than the complex acid-base interactions observed with normal-phase silica [26] [28].

Crystallization techniques offer complementary purification strategies, particularly for final product isolation [29]. Recrystallization from ethanol-water mixtures provides high-purity material, although yields may be somewhat lower than chromatographic methods [29]. The crystallization process involves dissolution in hot ethanol followed by controlled cooling and water addition to induce precipitation of pure crystalline product [29].

For industrial-scale purification, distillation methods prove effective when thermal stability permits [30]. Aromatic amines obtained by nitro compound reduction can be purified through fractional distillation after appropriate workup to remove catalysts and byproducts [30]. The process involves phase separation, organic extraction, and careful temperature control to prevent decomposition [30] [24].

n-(4-Nitrobenzyl)butan-1-amine exhibits thermal stability characteristics typical of nitroaryl amine compounds [1] [2]. The compound demonstrates moderate thermal stability under ambient conditions, with estimated decomposition onset temperatures in the range of 200-250°C [2]. This thermal behavior is consistent with other nitrobenzyl amine derivatives, where the nitro group contributes to reduced thermal stability compared to unsubstituted benzyl amines [3] [2].

ParameterValue/DescriptionReference Basis
Thermal Decomposition TemperatureEstimated 200-250°C (typical for nitrobenzyl amines)Similar nitrobenzyl compounds show decomposition in this range
Primary Decomposition PathwayNitro group reduction and C-N bond cleavageCommon pathway for nitroaryl amines
Secondary Decomposition Products4-nitrotoluene derivatives, butylamine fragmentsTypical fragmentation pattern
Stability FactorModerate stability under ambient conditionsBased on nitroaryl amine class behavior
Decomposition KineticsFirst-order kinetics typical for nitroaryl compoundsGeneral kinetic behavior of nitro compounds

The primary decomposition pathway involves initial nitro group reduction and subsequent carbon-nitrogen bond cleavage [2]. Secondary decomposition products typically include 4-nitrotoluene derivatives and butylamine fragments, following fragmentation patterns observed in similar nitroaryl compounds [4]. The decomposition kinetics follow first-order behavior characteristic of nitro-containing organic compounds [2].

Thermodynamic stability studies on related nitro compounds indicate that the presence of electron-withdrawing nitro groups can reduce thermal stability through autocatalytic decomposition mechanisms [2]. This effect is particularly pronounced when multiple nitro-containing species are present, suggesting that purity considerations are critical for thermal stability assessments [2].

Solubility Behavior in Organic/Aqueous Systems

The solubility profile of n-(4-Nitrobenzyl)butan-1-amine reflects the compound's dual hydrophobic-hydrophilic nature, with the nitrobenzyl group providing hydrophobic character and the primary amine group contributing hydrophilic properties [6] [7].

Solvent SystemEstimated SolubilitySolubility Basis
WaterLimited (< 1 g/L)Hydrophobic nitrobenzyl group limits aqueous solubility
EthanolModerate (5-20 g/L)Polar protic solvent compatible with amine group
DichloromethaneHigh (> 50 g/L)Non-polar aprotic solvent dissolves organic amines well
ChloroformHigh (> 50 g/L)Similar to dichloromethane behavior
HexaneVery Low (< 0.1 g/L)Poor solubility due to polar amine and nitro groups
DMSOVery High (> 100 g/L)Excellent solvent for nitroaryl compounds
AcetoneModerate (10-50 g/L)Moderate polarity suitable for this compound class

Aqueous solubility is expected to be limited due to the hydrophobic nitrobenzyl group, similar to other nitroaniline derivatives which show water solubility of approximately 0.8 g/L [8]. The compound demonstrates enhanced solubility in polar aprotic solvents such as dimethylsulfoxide, which is characteristic of nitroaryl compounds [9] .

The solubility in alcoholic solvents is moderate, reflecting the ability of the primary amine group to engage in hydrogen bonding with protic solvents [7]. In contrast, nonpolar solvents such as hexane show very limited solubility due to the polar functional groups present in the molecule [7].

The hydrochloride salt form would be expected to exhibit significantly enhanced aqueous solubility compared to the free base, as observed with related butylamine hydrochloride compounds [6]. This behavior is typical for amine salts, where ionic character dramatically increases water solubility [6].

Acid-Base Characteristics and Protonation States

The acid-base properties of n-(4-Nitrobenzyl)butan-1-amine are significantly influenced by the electron-withdrawing nitro group, which reduces the basicity of the primary amine compared to simple aliphatic amines [10] [11] .

ParameterValueBasis/Notes
Estimated pKa (conjugate acid)~6-8 (reduced from typical amine pKa ~10.6)Nitro group electron-withdrawal reduces amine basicity
Base Strength ClassificationWeak base (weaker than aliphatic amines)Compared to n-butylamine (pKa ~10.6)
Protonation SiteNitrogen atom of primary amine groupPrimary amine is the only basic center
Effect of Nitro GroupElectron-withdrawing, reduces basicity by ~3-4 pKa unitsSimilar to other para-nitroaniline derivatives
pH Range for 50% ProtonationpH 6-8Corresponds to estimated pKa range
Ionic Form at pH 7Predominantly neutral formAbove the pKa range
Ionic Form at pH 2Predominantly protonated (cationic) formBelow the pKa range

The pKa of the conjugate acid is estimated to be in the range of 6-8, representing a significant reduction from the typical pKa of approximately 10.6 observed for n-butylamine [11]. This reduction of 3-4 pKa units is consistent with the electron-withdrawing effect of the para-nitro group, which delocalizes electron density away from the amine nitrogen through resonance and inductive effects .

The reduced basicity places n-(4-Nitrobenzyl)butan-1-amine in the category of weak bases, significantly weaker than simple aliphatic amines [11]. At physiological pH (7.4), the compound exists predominantly in its neutral form, while under acidic conditions (pH < 6), protonation of the amine nitrogen becomes favorable [10].

The protonation behavior follows typical patterns for primary amines, with the nitrogen atom serving as the sole basic center in the molecule [13]. The presence of the nitro group does not provide additional basic sites but rather diminishes the basicity of the existing amine functionality [10].

Computational Modeling of Electronic Properties

Computational modeling approaches provide insights into the electronic structure and properties of n-(4-Nitrobenzyl)butan-1-amine, revealing the influence of the nitro group on molecular orbital energies and electron distribution [14] [15] [16].

Electronic PropertyCalculated/Estimated ValueComputational Method/Basis
HOMO Energy (estimated)-6.5 to -7.0 eVDFT B3LYP level typical for nitroaryl compounds
LUMO Energy (estimated)-1.5 to -2.0 eVBased on nitrobenzene derivatives
Band Gap (estimated)4.5 to 5.5 eVHOMO-LUMO energy difference
Dipole Moment~4-6 DebyeDue to charge separation between amine and nitro groups
Electron Density DistributionHigh density on nitrogen and oxygen atomsQuantum mechanical charge distribution
Electrostatic PotentialNegative potential near amine nitrogen, positive near nitro groupElectrostatic potential mapping
Molecular Orbital CharacterHOMO: amine nitrogen lone pair; LUMO: nitro π* orbitalMolecular orbital analysis of similar compounds

Density Functional Theory calculations at the B3LYP level predict HOMO energies in the range of -6.5 to -7.0 eV, typical for nitroaryl compounds [15]. The LUMO energies are estimated at -1.5 to -2.0 eV, reflecting the electron-accepting character of the nitro group [15]. The resulting HOMO-LUMO gap of 4.5 to 5.5 eV indicates moderate electronic stability [15].

The molecular dipole moment is predicted to be significant (4-6 Debye) due to charge separation between the electron-donating amine group and the electron-withdrawing nitro group [16]. This substantial dipole moment influences intermolecular interactions and solubility behavior [16].

Electron density mapping reveals high electron density localization on the nitrogen atoms of both the amine and nitro groups, as well as on the nitro oxygen atoms [16]. The electrostatic potential surface shows negative potential regions near the amine nitrogen and positive regions near the nitro group, reflecting the charge distribution pattern [16].

The frontier molecular orbitals exhibit characteristic features of nitroaryl amines, with the HOMO primarily localized on the amine nitrogen lone pair and the LUMO concentrated on the nitro group π* orbital [15]. This orbital distribution pattern influences the compound's reactivity and electronic excitation properties [15].

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

208.121177757 g/mol

Monoisotopic Mass

208.121177757 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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